4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound features a fused ring structure that incorporates both imidazole and pyridine functionalities, making it of interest in various fields including medicinal chemistry and materials science. The presence of ethyl and methyl substituents on the imidazo ring enhances its potential for biological activity and chemical reactivity.
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions that construct the imidazo[4,5-c]pyridine core. The exploration of this compound has been documented in scientific literature, which highlights its synthesis routes and potential applications in drug development and biological studies.
4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is classified as a heterocyclic aromatic compound. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic organic chemistry.
The synthesis of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves several key steps:
The reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity. For example:
The molecular formula for 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is . Its structure consists of:
| Property | Value |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
| Canonical SMILES | CC(C)N1C=CN=C2C(=C1)N=CN2C |
4-Ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical transformations:
Common reagents include:
The mechanism of action for compounds like 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to therapeutic effects.
Research indicates that similar compounds exhibit activities such as:
The physical properties of 4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine include:
Chemical properties include:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5